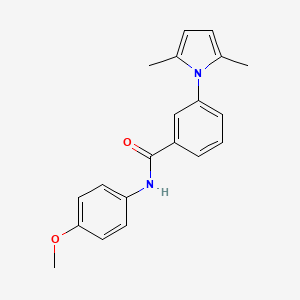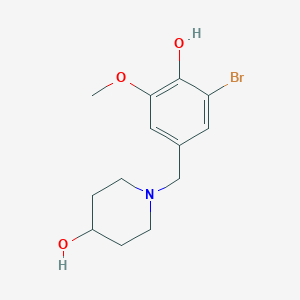![molecular formula C16H18N4O2 B5168192 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)
2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. The compound was first synthesized in 1994 by Hanke and colleagues, and since then, it has been extensively studied for its potential applications in various fields of research.
作用機序
2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid acts as a competitive inhibitor of tyrosine kinases by binding to the ATP-binding site of the enzyme. The compound prevents the transfer of phosphate groups from ATP to the tyrosine residues of the substrate proteins, thereby inhibiting the downstream signaling pathways that are activated by the tyrosine kinases.
Biochemical and Physiological Effects
2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid has been shown to have a wide range of biochemical and physiological effects, depending on the specific cell type and signaling pathway involved. The compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate cytoskeletal dynamics in cancer cells. In neurons, 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid has been shown to regulate synaptic plasticity and modulate neurotransmitter release. In immune cells, 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid has been shown to inhibit cytokine production and modulate T cell activation.
実験室実験の利点と制限
One of the main advantages of using 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid in lab experiments is its high specificity for tyrosine kinases, which allows researchers to selectively target specific signaling pathways without affecting other cellular processes. However, one of the limitations of using 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid is its relatively low potency compared to other tyrosine kinase inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
将来の方向性
There are several future directions for research involving 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid. One area of interest is the development of more potent and selective analogs of 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid that can be used to target specific tyrosine kinases with higher efficacy. Another area of interest is the use of 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid in combination with other drugs or therapies to enhance their efficacy or overcome drug resistance. Additionally, the development of novel delivery methods for 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid, such as nanoparticles or liposomes, may improve its bioavailability and reduce off-target effects.
合成法
The synthesis of 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid involves a multi-step process that includes the condensation of 2-aminobenzoic acid with 2-chloropyrimidine, followed by the reaction of the resulting intermediate with piperidine. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid has been used in a wide range of scientific research applications, including cancer research, neuroscience, and immunology. The compound has been shown to inhibit the activity of several tyrosine kinases, including Src family kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival.
特性
IUPAC Name |
2-[(2-piperidin-1-ylpyrimidin-4-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(22)12-6-2-3-7-13(12)18-14-8-9-17-16(19-14)20-10-4-1-5-11-20/h2-3,6-9H,1,4-5,10-11H2,(H,21,22)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUJDBYBTNFQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5168121.png)


![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)

![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B5168167.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)


![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)